molecular formula C19H13F B14745650 8-Fluoro-12-methyltetraphene CAS No. 2793-08-0

8-Fluoro-12-methyltetraphene

Cat. No.: B14745650
CAS No.: 2793-08-0
M. Wt: 260.3 g/mol
InChI Key: WKDBTIBYHIUCDA-UHFFFAOYSA-N
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Description

No data on this compound exists in the provided evidence. Tetraphene derivatives are polycyclic aromatic hydrocarbons (PAHs) with four fused benzene rings. Fluorine and methyl substituents typically influence electronic properties, solubility, and reactivity.

Properties

CAS No.

2793-08-0

Molecular Formula

C19H13F

Molecular Weight

260.3 g/mol

IUPAC Name

8-fluoro-12-methylbenzo[a]anthracene

InChI

InChI=1S/C19H13F/c1-12-15-7-4-8-18(20)17(15)11-14-10-9-13-5-2-3-6-16(13)19(12)14/h2-11H,1H3

InChI Key

WKDBTIBYHIUCDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1C=CC=C3F)C=CC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-12-methyltetraphene typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process is optimized for high yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-12-methyltetraphene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydrocarbon derivatives. Substitution reactions can lead to various halogenated or alkylated products.

Scientific Research Applications

8-Fluoro-12-methyltetraphene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 8-Fluoro-12-methyltetraphene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential anticancer activity could be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be inferred from fluorinated or methylated PAHs mentioned in the sources:

a. Fluorinated Aromatic Compounds

  • 1-Fluoronaphthalene (): A monofluorinated naphthalene derivative. Fluorine atoms in aromatic systems often enhance thermal stability and electron-withdrawing effects, which could parallel fluorine’s role in tetraphene derivatives.
  • Thiophene fentanyl hydrochloride (): Contains a thiophene ring and fluorine substituent. Fluorine in this context increases lipophilicity and metabolic resistance, a property that may extend to fluorinated PAHs.

b. Methyl-Substituted PAHs

  • Methyl groups (e.g., in Thiophene fentanyl hydrochloride , ) generally increase steric bulk and hydrophobicity. In PAHs, methyl substituents can alter π-π stacking interactions and solubility in organic solvents.

c. Electronic and Structural Effects

  • Fluorine’s electronegativity (Pauling scale: 4.0) vs. methyl’s electron-donating nature could create contrasting electronic environments in tetraphene derivatives. No experimental data (e.g., NMR, X-ray) is available in the evidence to validate this.

Data Tables

Property 8-Fluoro-12-methyltetraphene 1-Fluoronaphthalene Thiophene fentanyl HCl
Molecular Weight Not available 146.15 g/mol 434.99 g/mol
Substituent Effects Fluorine (electron-withdrawing), Methyl (electron-donating) Fluorine only Thiophene, Fluorine, Methyl
Typical Applications Hypothetical: Organic electronics Solvent additive Opioid analgesic

Research Findings and Limitations

  • Key Gap: The evidence lacks studies on tetraphene derivatives, fluorinated or otherwise.

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